5-Cyclopropyl-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

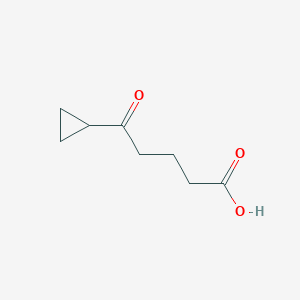

5-Cyclopropyl-5-oxovaleric acid is an organic compound with the molecular formula C8H12O3. It is characterized by the presence of a cyclopropyl group attached to a valeric acid backbone, which includes a ketone functional group.

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Cyclopropyl-5-oxovaleric acid involves the oxidation of cyclopropyl methyl ketone using sodium hypobromite. This reaction is known for its efficiency and high yield . The process typically involves the following steps:

Oxidation: Cyclopropyl methyl ketone is treated with sodium hypobromite under controlled conditions.

Hydrolysis: The resulting product undergoes hydrolysis to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

5-Cyclopropyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypobromite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

科学的研究の応用

Synthesis of Therapeutic Compounds

5-Cyclopropyl-5-oxovaleric acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the preparation of cysteine protease inhibitors, which have therapeutic relevance in treating diseases where these enzymes play a pathological role, such as Alzheimer's disease and autoimmune disorders .

Table 1: Key Therapeutic Applications

| Compound Name | Role | Related Diseases |

|---|---|---|

| Cysteine Protease Inhibitors | Treatment of diseases linked to abnormal protease activity | Alzheimer's, multiple sclerosis, rheumatoid arthritis |

| Delta-5 Desaturase Inhibitors | Potential treatment for metabolic disorders | Obesity, diabetes |

Biochemical Research Applications

In biochemical research, this compound is utilized to study enzyme mechanisms and cellular responses. Its structural properties allow researchers to design selective antagonists for receptors involved in inflammatory responses. For instance, studies have shown that derivatives of this compound can inhibit the action of 5-oxo-6,8,11,14-eicosatetraenoic acid (a potent granulocyte chemoattractant), suggesting potential applications in managing allergic conditions such as asthma .

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of this compound derivatives in inhibiting specific biological pathways:

- Case Study 1 : A study demonstrated that compounds derived from this compound exhibited significant inhibition of eosinophil chemotaxis induced by 5-oxo-ETE. This suggests a potential application in treating eosinophilic diseases .

- Case Study 2 : Research on selective OXE receptor antagonists showed that modifications to the this compound structure resulted in compounds with IC50 values below 30 nM, indicating high potency against eosinophil activation .

作用機序

The mechanism of action of 5-Cyclopropyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity and function .

類似化合物との比較

Similar Compounds

- Cyclopropylcarboxylic acid

- Cyclopropylacetic acid

- Cyclopropylmethyl ketone

Uniqueness

5-Cyclopropyl-5-oxovaleric acid is unique due to the presence of both a cyclopropyl group and a ketone functional group on a valeric acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

5-Cyclopropyl-5-oxovaleric acid (COV) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a five-carbon chain with a keto functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₂O₃

- CAS Number : 898766-87-5

Research indicates that COV may interact with various biological pathways, particularly through its influence on metabolic processes. It has been suggested that COV acts as a modulator of GPR43 (G-protein coupled receptor 43), which is implicated in metabolic diseases such as type 2 diabetes mellitus. This receptor is overexpressed in adipocytes and pancreatic cells, suggesting that COV could play a role in regulating insulin sensitivity and lipid metabolism .

Pharmacological Effects

- Antidiabetic Potential : COV has shown promise in enhancing insulin sensitivity and reducing hyperglycemia in preclinical studies. Its action on GPR43 may contribute to the modulation of glucose homeostasis and lipid profiles, making it a candidate for further investigation in diabetes management .

- Anti-inflammatory Properties : Preliminary studies suggest that COV may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation .

- Cytotoxicity Against Cancer Cells : Some findings indicate that COV exhibits cytotoxic effects against specific cancer cell lines, although the exact mechanisms remain to be fully elucidated. In vitro assays have reported varying IC50 values, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of COV:

- Study on Metabolic Effects : A study demonstrated that administration of COV improved metabolic parameters in rodent models of obesity and diabetes. The compound was found to significantly reduce body weight and improve glucose tolerance compared to control groups .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of COV on various cancer cell lines, including U2OS osteosarcoma and HT29 colon adenocarcinoma cells. Results indicated IC50 values ranging from 22 µM to 59 µM, suggesting moderate cytotoxic activity .

Data Tables

特性

IUPAC Name |

5-cyclopropyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(6-4-5-6)2-1-3-8(10)11/h6H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDNXBQUOFVFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645363 |

Source

|

| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-87-5 |

Source

|

| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。